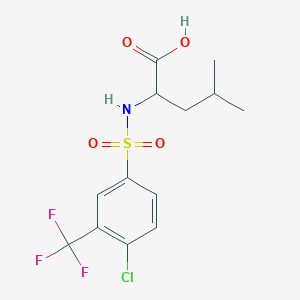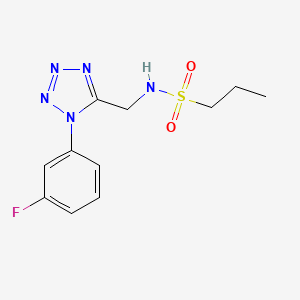![molecular formula C15H17FN4O2 B2490706 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid CAS No. 1558108-17-0](/img/structure/B2490706.png)
1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of a chemical class involving piperidine and triazole moieties. Compounds in this category are significant due to their diverse applications in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and modifications at specific positions on the piperidine or triazole rings. For example, in the synthesis of related fluoroquinolones, substituents are introduced at the C7 position of the quinolone core to achieve desired yields and properties (Huang et al., 2010). These methods could be indicative of the synthetic pathways for 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of similar compounds often shows distinct features like specific bond angles, intermolecular interactions, and crystal systems. For example, certain piperidine derivatives exhibit specific crystalline structures with notable interactions (Sanjeevarayappa et al., 2015). Understanding these features is crucial for predicting the behavior of the compound under study.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research into the synthesis and chemical reactions of compounds related to 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid, such as triazole derivatives, highlights innovative methods and applications. Studies reveal the importance of nucleophilic aromatic substitution reactions and practical synthesis approaches for related compounds, offering insights into the production of pharmaceuticals and materials with unique properties (Pietra & Vitali, 1972); (Qiu et al., 2009).
Biological Activities
The role of arylalkyl substituents and pharmacophoric groups in compounds similar to the one has been explored, indicating their potential in enhancing the binding affinity and selectivity for D2-like receptors. This suggests possible applications in the development of antipsychotic agents and other therapeutic areas (Sikazwe et al., 2009).
Chemosensors and Fluorescent Compounds
Research into chemosensors based on related molecular frameworks, such as 4-methyl-2,6-diformylphenol derivatives, demonstrates the capacity of these compounds to detect a variety of analytes with high selectivity and sensitivity. This area of study opens up applications in environmental monitoring, diagnostics, and chemical sensing technologies (Roy, 2021).
Antimicrobial and Antifungal Activities
The synthesis of triazole derivatives and their evaluation for biological activities, particularly focusing on antimicrobial and antifungal effects, has been a significant area of research. These studies underscore the therapeutic potential of triazole-based compounds in treating infections and diseases caused by resistant microorganisms (Ohloblina, 2022).
Environmental and Toxicological Studies
Investigations into the environmental and toxicological aspects of related chemical structures, such as polyfluoroalkyl substances, offer critical insights into the degradation pathways, environmental fate, and potential impacts on human health and ecosystems. These findings are essential for assessing the safety and environmental risks associated with the use of such compounds (Wang et al., 2013).
Orientations Futures
Piperidine derivatives, including this compound, continue to be of interest in drug discovery due to their wide range of biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications.
Mécanisme D'action
Target of Action
Compounds containing a 1,2,4-triazole ring, such as “1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid”, are often associated with various biological activities. They are known to interact with a wide range of targets, including enzymes, receptors, and ion channels, depending on their specific structural features .
Mode of Action
The interaction of these compounds with their targets can lead to changes in the target’s function, which can result in a therapeutic effect. For example, some 1,2,4-triazole derivatives are known to inhibit certain enzymes, thereby modulating the biochemical pathways these enzymes are involved in .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” would depend on its specific targets. 1,2,4-triazole derivatives are often involved in pathways related to cell signaling, inflammation, and neurotransmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds with a 1,2,4-triazole ring often have good bioavailability due to the lipophilic nature of the triazole ring, which can facilitate absorption and distribution .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Generally, the action of 1,2,4-triazole derivatives can result in changes in cell function, potentially leading to therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pH can affect the ionization state of the compound, which can influence its absorption and distribution .
Propriétés
IUPAC Name |
1-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-12-3-1-2-4-13(12)20-10-17-18-14(20)9-19-7-5-11(6-8-19)15(21)22/h1-4,10-11H,5-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQLAUZBQUFGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=NN=CN2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)
![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)

![1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2490632.png)


![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)
![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)
![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)

![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)
![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)